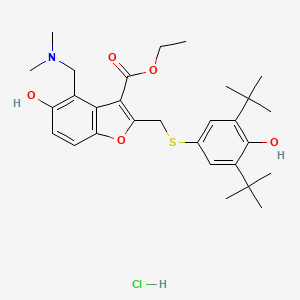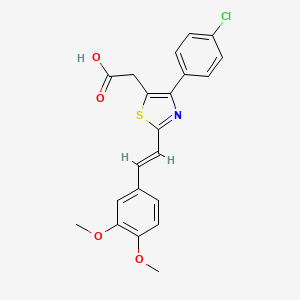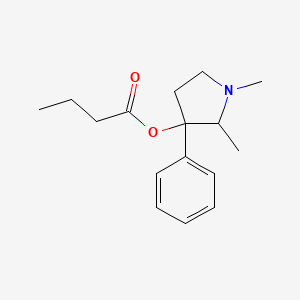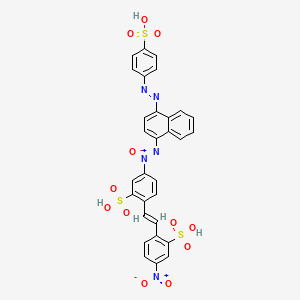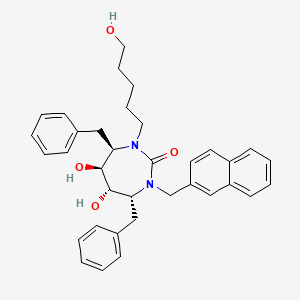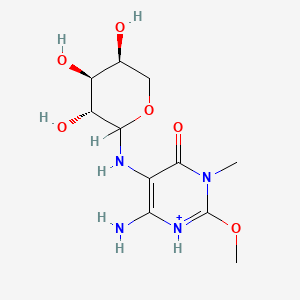
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sugar moieties. The reaction conditions may involve:
Condensation reactions: Combining pyrimidine derivatives with sugar moieties under acidic or basic conditions.
Amination reactions: Introducing amino groups using reagents like ammonia or amines.
Methoxylation reactions: Adding methoxy groups using methanol and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure compounds.
化学反応の分析
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antibacterial properties.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- involves:
Molecular targets: Binding to specific enzymes or receptors in biological systems.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Nucleoside analogs: Compounds with similar sugar moieties but different bases.
Uniqueness
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
328553-61-3 |
|---|---|
分子式 |
C11H19N4O6+ |
分子量 |
303.29 g/mol |
IUPAC名 |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6-,7+,9?/m0/s1 |
InChIキー |
PGVODIOYTVZUKM-AXIQJOJTSA-O |
異性体SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@H](CO2)O)O)O |
正規SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


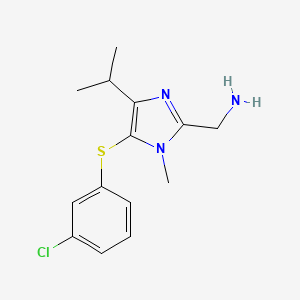
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
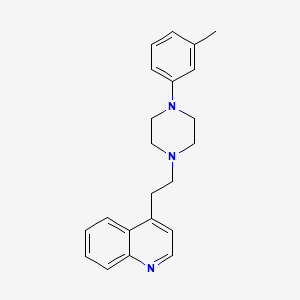
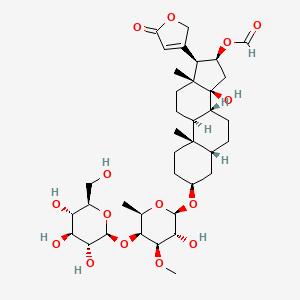
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
